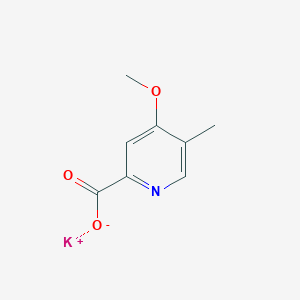
Potassium 4-methoxy-5-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-methoxy-5-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a potassium ion bonded to the 4-methoxy-5-methylpicolinate anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium 4-methoxy-5-methylpicolinate typically involves the reaction of 4-methoxy-5-methylpicolinic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the desired product. The general reaction can be represented as follows: [ \text{4-methoxy-5-methylpicolinic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: Potassium 4-methoxy-5-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
科学的研究の応用
Potassium 4-methoxy-5-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of potassium 4-methoxy-5-methylpicolinate involves its interaction with specific molecular targets. The compound may act by binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Potassium 4-methoxypicolinate
- Potassium 5-methylpicolinate
- Potassium picolinate
Comparison: Potassium 4-methoxy-5-methylpicolinate is unique due to the presence of both methoxy and methyl groups on the picolinate ring. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the methyl group may affect its steric and electronic characteristics.
特性
分子式 |
C8H8KNO3 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
potassium;4-methoxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3.K/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChIキー |
FWCAOMOYHWRXIH-UHFFFAOYSA-M |
正規SMILES |
CC1=CN=C(C=C1OC)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
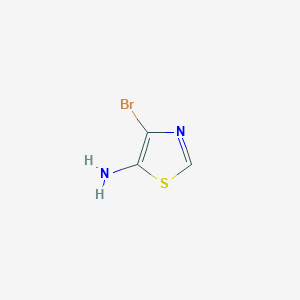
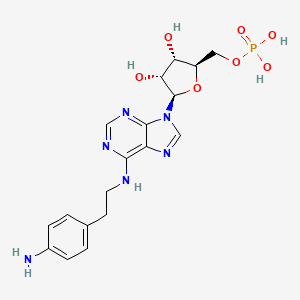

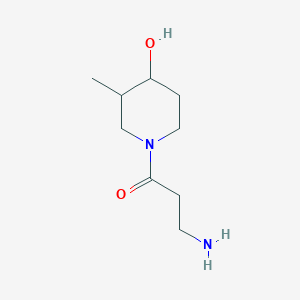
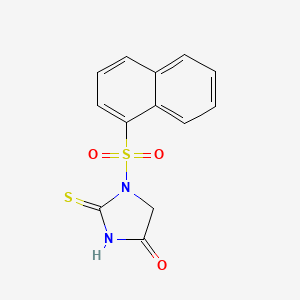
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
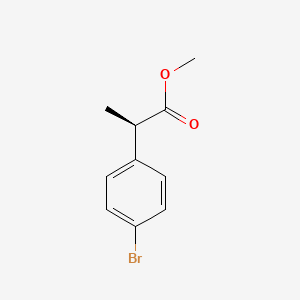


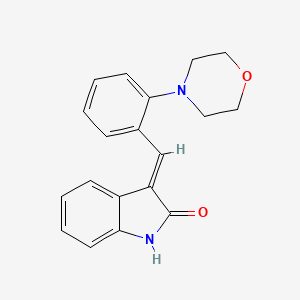
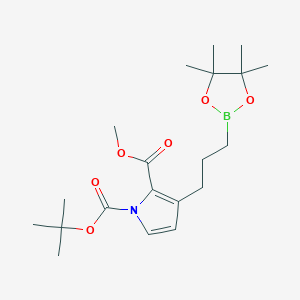
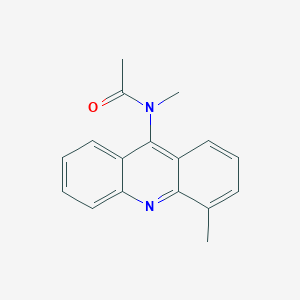
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
